molecular formula C10H14BrNO2 B2682795 2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide CAS No. 2503203-04-9

2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide

Cat. No. B2682795
CAS RN: 2503203-04-9
M. Wt: 260.131
InChI Key: WCGOFQLDSJXGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide, also known as meclofenoxate hydrobromide, is a nootropic drug that has been used for cognitive enhancement. It was first synthesized in the 1960s and has since been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Receptor Binding and Hypoglycemic Activity

[(Acylamino)ethyl]benzoic acids, such as certain derivatives of 2-[2-(Methylamino)ethyl]benzoic acid; hydrobromide, have been investigated for their activity in lowering blood glucose levels. These compounds may bind at insulin-releasing receptor sites of pancreatic beta cells, similar to sulfonylurea drugs. For instance, p-[2-(5-chloro-2-methoxy-benzamido)ethyl]benzoic acid (HB699) shows a specific binding mechanism indicating its potential in diabetes treatment (Brown & Foubister, 1984).

Antipsychotic Properties

Derivatives related to 2-[2-(Methylamino)ethyl]benzoic acid have been studied for their antipsychotic effects. For example, certain benzamides synthesized from corresponding benzoic acids have shown potential in inhibiting dopaminergic behaviors and could be promising for treating disorders like schizophrenia (Högberg et al., 1990).

GABAergic Synaptic Transmission

Studies have explored the effects of compounds such as 2-ethylamino-6-chloro-4-methyl-4-phenyl-4H-3,1-benzoxazine hydrochloride (etifoxine) on GABA(A) receptor function, which is structurally related to 2-[2-(Methylamino)ethyl]benzoic acid. These compounds can impact the frequency and amplitude of GABAergic inhibitory post-synaptic currents, indicating their potential use in treating anxiety disorders (Schlichter et al., 2000).

Antiviral Activity

Benzoic acid derivatives, including those structurally similar to 2-[2-(Methylamino)ethyl]benzoic acid; hydrobromide, have demonstrated promising antiviral properties. For instance, certain compounds have been effective against influenza A viruses, showing potential as therapeutic agents for influenza treatment (Yu et al., 2016).

Neuroprotective Properties

Compounds like 2-(Quinoline-8-carboxamido)benzoic acid (2-QBA), which bear resemblance to 2-[2-(Methylamino)ethyl]benzoic acid, have shown neuroprotective properties in models of Parkinson's disease. These compounds can modulate the formation of neurotoxic α-synuclein oligomers, suggesting their potential as therapeutic candidates for neurodegenerative diseases (Lee et al., 2022).

Dopamine D2 Receptor Antagonism

Some substituted benzamides, similar in structure to 2-[2-(Methylamino)ethyl]benzoic acid; hydrobromide, have been utilized as selective dopamine-D2 receptor antagonists. They have potential applications in the study of dopamine-D2 mediated responses and neuroreceptor binding studies (Sánchez-Roa et al., 1989).

Synthesis and Characterization

Melanoma Cytotoxicity

Benzamide derivatives, including those structurally related to 2-[2-(Methylamino)ethyl]benzoic acid, have been investigated for their melanoma cytotoxicity. These compounds have shown potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

properties

IUPAC Name

2-[2-(methylamino)ethyl]benzoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.BrH/c1-11-7-6-8-4-2-3-5-9(8)10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGOFQLDSJXGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=C1C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.